REACTION_CXSMILES
|
NC(C([C:12]1S[C:14]2C=CC=[CH:17][C:15]=2[N:16]=1)=O)CCCNC(N)=N.C([N:24]1CC(O)[CH2:26][CH:25]1[C:30](O)=O)(=O)C>C1COCC1.O>[CH:25]([N:24]=[C:12]=[N:16][CH:15]([CH3:14])[CH3:17])([CH3:30])[CH3:26]
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Name
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N-(4-amino-5-benzothiazol-2-yl-5-oxo-pentyl)-guanidine
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Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
NC(CCCNC(=N)N)C(=O)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(CC(C1)O)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |